Methyl 2-(dibromomethyl)-5-methoxybenzoate
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Overview
Description
Methyl 2-(dibromomethyl)-5-methoxybenzoate is an organic compound with a complex structure that includes a dibromomethyl group and a methoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dibromomethyl)-5-methoxybenzoate typically involves the bromination of methyl 5-methoxybenzoate. The process can be carried out in two main steps:
Direct Bromination: Methyl 5-methoxybenzoate is treated with bromine in the presence of a catalyst to introduce bromine atoms into the aromatic ring.
Diazo Bromination: The intermediate product is further brominated using diazo compounds to achieve the dibromomethyl substitution.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(dibromomethyl)-5-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Methyl 2-(dibromomethyl)-5-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(dibromomethyl)-5-methoxybenzoate exerts its effects involves its reactivity with various molecular targets. The dibromomethyl group is highly reactive, allowing the compound to participate in a range of chemical reactions. These reactions can modify biological molecules, influencing biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromomethyl-5-methoxybenzoate
- Methyl 2-(dibromomethyl)-4-methoxybenzoate
- Methyl 2-(dibromomethyl)-3-methoxybenzoate
Uniqueness
Methyl 2-(dibromomethyl)-5-methoxybenzoate is unique due to the specific positioning of the dibromomethyl and methoxy groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research .
Biological Activity
Methyl 2-(dibromomethyl)-5-methoxybenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, interactions with biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a benzene ring substituted with a methoxy group at the 5-position and dibromomethyl groups at the 2-position. The molecular formula is C10H8Br2O2. Its structural characteristics contribute to its reactivity and interaction with biological molecules.
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Modulation : The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. These interactions can influence metabolic pathways and affect the efficacy of other drugs.
- Cellular Signaling : It may modulate cellular signaling pathways, impacting processes such as cell proliferation and differentiation. This modulation can lead to altered cellular responses under different physiological conditions.
- Free Radical Generation : The compound is noted for inducing free radical reactions, which can result in oxidative stress and cellular damage. This property is particularly concerning regarding its potential toxicity.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study | Biological Activity | Findings | Reference |
---|---|---|---|
Study 1 | Enzyme Interaction | Modulates cytochrome P450 activity, affecting drug metabolism. | |
Study 2 | Cytotoxicity | Induces oxidative stress leading to cell death in certain cancer cell lines. | |
Study 3 | Respiratory Effects | Causes respiratory issues upon inhalation; potential for asthma exacerbation. | |
Study 4 | Skin Irritation | Severe skin burns reported upon dermal exposure. |
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Cytotoxicity in Cancer Cells : A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involved the generation of reactive oxygen species (ROS), leading to apoptosis in treated cells.
- Respiratory Toxicity : In animal models, exposure to the compound resulted in significant respiratory distress, indicating its potential as a respiratory irritant. This finding raises concerns regarding occupational exposure and environmental impact.
- Skin Reactions : Clinical observations have reported severe skin reactions following contact with the compound, necessitating caution in handling and application.
Properties
Molecular Formula |
C10H10Br2O3 |
---|---|
Molecular Weight |
337.99 g/mol |
IUPAC Name |
methyl 2-(dibromomethyl)-5-methoxybenzoate |
InChI |
InChI=1S/C10H10Br2O3/c1-14-6-3-4-7(9(11)12)8(5-6)10(13)15-2/h3-5,9H,1-2H3 |
InChI Key |
VCDYXIPHHYIBTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(Br)Br)C(=O)OC |
Origin of Product |
United States |
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